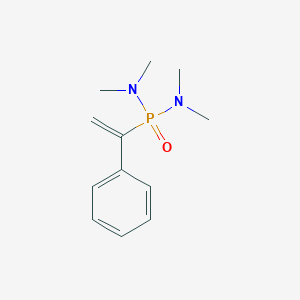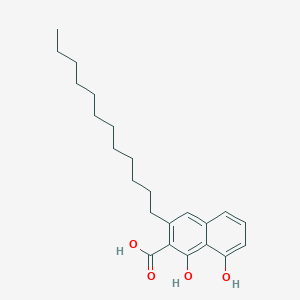
2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy- is a complex organic compound belonging to the naphthalenecarboxylic acid family. This compound is characterized by the presence of a naphthalene ring, a carboxylic acid group, and two hydroxyl groups at positions 1 and 8, along with a dodecyl chain at position 3. The unique structure of this compound makes it an interesting subject for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy- typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene with a dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by oxidation to introduce the carboxylic acid group and subsequent hydroxylation at the 1 and 8 positions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dodecyl chain can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-Naphthalenemethanol derivatives.
Substitution: Formation of various substituted naphthalenecarboxylic acids.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the dodecyl chain can influence the compound’s hydrophobicity and membrane permeability. These properties contribute to its biological activities and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-: Similar structure but lacks the dodecyl chain.
2-Naphthalenecarboxylic acid, 3-dodecyl-: Similar structure but lacks the hydroxyl groups at positions 1 and 8.
2-Naphthalenecarboxylic acid, 1,8-dihydroxy-: Similar structure but lacks the dodecyl chain.
Uniqueness
2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy- is unique due to the presence of both the dodecyl chain and the hydroxyl groups at specific positions on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
877474-23-2 |
|---|---|
Fórmula molecular |
C23H32O4 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
3-dodecyl-1,8-dihydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C23H32O4/c1-2-3-4-5-6-7-8-9-10-11-13-18-16-17-14-12-15-19(24)20(17)22(25)21(18)23(26)27/h12,14-16,24-25H,2-11,13H2,1H3,(H,26,27) |
Clave InChI |
ASXZBBGWKPYAMO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=C(C(=C2C(=C1)C=CC=C2O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)-](/img/structure/B12606146.png)
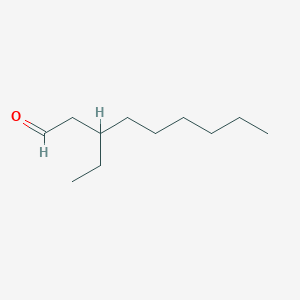
![N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine](/img/structure/B12606160.png)

![N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B12606175.png)
![2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B12606193.png)
![4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol](/img/structure/B12606198.png)
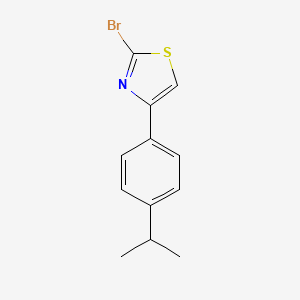
![3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12606204.png)
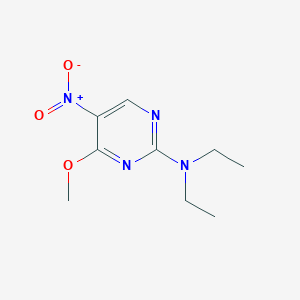

![7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B12606210.png)
